molecular formula C19H15FN6O2S B3018717 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 863460-06-4

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No.: B3018717
CAS No.: 863460-06-4
M. Wt: 410.43
InChI Key: YDBVWLFWWGDNLQ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-fluorophenyl group and at position 7 with a sulfanyl (-S-) linker. The sulfanyl group connects to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c1-28-15-4-2-3-13(9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-7-5-12(20)6-8-14/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVWLFWWGDNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{18}F_{N}_{5}O_{2}S with a molecular weight of approximately 373.43 g/mol. Its structure includes a triazole ring, which is known for enhancing biological activity in various compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The triazole moiety has been linked to antiproliferative effects in cancer cells by interfering with key signaling pathways involved in cell division.
  • Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710.5Induces apoptosis via caspase activation
HeLa12.0Inhibition of cell cycle progression
A54915.3Disruption of microtubule dynamics
HCT1169.8Activation of intrinsic apoptotic pathway

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise in anti-inflammatory assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that treatment with this compound results in decreased levels of TNF-alpha and IL-6 in stimulated macrophages.
  • Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies revealed that the compound significantly reduced MCF-7 cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • HeLa Cell Line Analysis : Research indicated that treatment with the compound led to a marked increase in apoptotic markers within HeLa cells, supporting its role as an effective anticancer agent.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

  • N-(3-Methylphenyl) Analog: The compound 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide () replaces the methoxy group with a methyl group. This highlights the role of substituent electronics in modulating pharmacokinetic properties.
  • N-(4-Fluorobenzyl) Analog :
    N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide () differs in both the triazolopyrimidine substituent (4-methylphenyl vs. 4-fluorophenyl) and the acetamide group (4-fluorobenzyl vs. 3-methoxyphenyl). The benzyl group introduces steric bulk, which may impact binding pocket accessibility, while the 4-methylphenyl on the core could enhance hydrophobic interactions .

Core Modifications in Triazoloheterocycles

  • Triazolo[4,3-a]diazepine Core :
    The compound 8-Chloro-6-(2-fluoro-phenyl)-1-methyl-4h-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepime () replaces the triazolopyrimidine with a benzodiazepine-fused triazolo system. This modification expands the aromatic system, likely altering target selectivity (e.g., GABA receptors vs. kinases) .

  • Pharmaceutical Solid Forms: A patented compound, (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (), retains the triazolopyrimidine core but incorporates a cyclopropane-amino group and hydroxyethoxy side chain. These modifications suggest optimization for solubility and bioavailability in drug development .

Functional Group Replacements

  • Sulfonamide vs. Sulfanyl Acetamide: N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam, ) replaces the sulfanyl-acetamide with a sulfonamide group.

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Potential Application Evidence ID
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide Triazolo[4,5-d]pyrimidine 3-(4-Fluorophenyl), 7-sulfanyl, N-(3-methoxyphenyl) Pharmaceutical (Kinase inhibition?)
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide Triazolo[4,5-d]pyrimidine 3-(4-Fluorophenyl), 7-sulfanyl, N-(3-methylphenyl) Structural analog research
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidine 3-(4-Methylphenyl), N-(4-fluorobenzyl) Drug candidate optimization
8-Chloro-6-(2-fluoro-phenyl)-1-methyl-4h-benzo[f]triazolo[4,3-a][1,4]diazepime Triazolo[4,3-a]diazepine Benzodiazepine fusion, 8-chloro, 6-(2-fluorophenyl) CNS therapeutics
N-(2,6-difluorophenyl)-5-methyltriazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) Triazolo(1,5-a)pyrimidine 2-sulfonamide, 5-methyl, N-(2,6-difluorophenyl) Herbicide

Research Implications and Gaps

  • Electronic Effects : Methoxy vs. methyl substituents ( vs. target compound) warrant comparative binding studies to assess electronic influence on target affinity.
  • Core Flexibility : The diazepine-fused analog () demonstrates the versatility of triazolo cores in diverse therapeutic areas, though pharmacological data are lacking.
  • Agricultural vs. Pharmaceutical Design : Sulfonamide-based herbicides () contrast with acetamide-focused pharmaceuticals, underscoring substituent-driven application divergence.

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